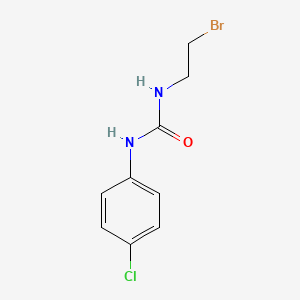
Urea, 1-(2-bromoethyl)-3-(p-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromoethyl)-3-(p-chlorophenyl)urea is an organic compound that features a bromine atom, an ethyl group, and a chlorophenyl group attached to a urea backbone
準備方法
The synthesis of 1-(2-Bromoethyl)-3-(p-chlorophenyl)urea typically involves the reaction of p-chloroaniline with ethylene bromide in the presence of a base, followed by the addition of urea. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency.
化学反応の分析
1-(2-Bromoethyl)-3-(p-chlorophenyl)urea undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed, leading to the breakdown of the compound.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Bromoethyl)-3-(p-chlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(2-Bromoethyl)-3-(p-chlorophenyl)urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and chlorophenyl groups play crucial roles in binding to these targets, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
When compared to similar compounds, 1-(2-Bromoethyl)-3-(p-chlorophenyl)urea stands out due to its unique combination of bromine and chlorophenyl groups. Similar compounds include:
1-(2-Bromoethyl)-3-phenylurea: Lacks the chlorine atom, which may affect its reactivity and applications.
1-(2-Chloroethyl)-3-(p-chlorophenyl)urea: Substitutes bromine with chlorine, potentially altering its chemical properties and biological activity.
These comparisons highlight the distinct characteristics and potential advantages of 1-(2-Bromoethyl)-3-(p-chlorophenyl)urea in various applications.
特性
CAS番号 |
73953-61-4 |
|---|---|
分子式 |
C9H10BrClN2O |
分子量 |
277.54 g/mol |
IUPAC名 |
1-(2-bromoethyl)-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C9H10BrClN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14) |
InChIキー |
JVVBJYJBWXDKNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)NCCBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


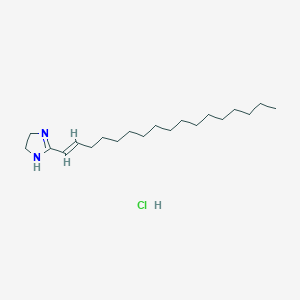
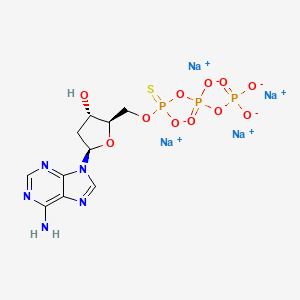





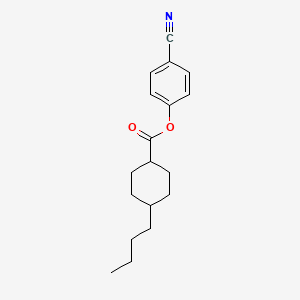
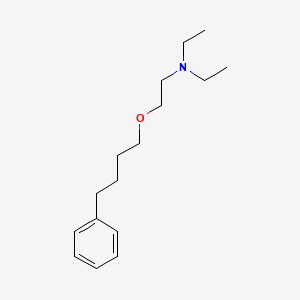
![N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide](/img/structure/B13800010.png)
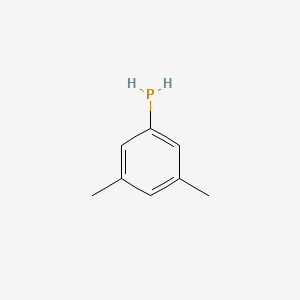
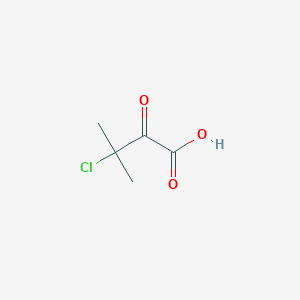

![6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one](/img/structure/B13800031.png)
